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For Researchers, Scientists, and Drug Development Professionals

Abstract
ORG 33628 is a selective progesterone receptor modulator (SPRM) characterized primarily by

its progesterone antagonist activity, with evidence of partial agonist effects under certain

conditions. Developed by Organon, its primary therapeutic indication explored was the control

of vaginal bleeding associated with progestin-only contraceptive regimens, often in combination

with the progestin desogestrel. While its development was ultimately discontinued, the

pharmacological profile of ORG 33628 provides valuable insights into the complex

mechanisms of progesterone receptor modulation and its potential therapeutic applications.

This technical guide synthesizes the available preclinical and clinical data on ORG 33628,

detailing its mechanism of action, in vitro and in vivo effects, and the methodologies used for its

characterization.

Mechanism of Action
ORG 33628 functions as a modulator of the progesterone receptor (PR), a nuclear receptor

that mediates the physiological effects of progesterone. As an antagonist, ORG 33628
competitively binds to the PR, preventing the conformational changes necessary for the

recruitment of coactivators and the initiation of gene transcription that would typically be

induced by progesterone. This blockade of progesterone signaling forms the basis of its

pharmacological effects.
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However, like many SPRMs, ORG 33628 does not exhibit a purely antagonistic profile.

Evidence suggests it can display partial agonist activity, the extent of which can be tissue-

specific and dependent on the cellular context. This dual activity is a hallmark of SPRMs and

contributes to their complex pharmacological profiles.

Progesterone Receptor Signaling Pathway
The progesterone receptor exists in two main isoforms, PR-A and PR-B, which can form

homodimers or heterodimers. Upon progesterone binding, the receptor-ligand complex

translocates to the nucleus and binds to progesterone response elements (PREs) on the DNA,

initiating the transcription of target genes. As an antagonist, ORG 33628 disrupts this process.
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Figure 1: Progesterone Receptor Signaling and Antagonistic Action of ORG 33628.

Quantitative Pharmacological Data
Detailed quantitative data on the binding affinity (Ki) and functional potency (IC50/EC50) of

ORG 33628 for the progesterone receptor are not readily available in publicly accessible

literature, likely due to the discontinuation of its development. The following table summarizes

the types of quantitative data that are typically generated for a compound like ORG 33628.
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Parameter Receptor Assay Type
Typical Value
Range for PR
Antagonists

ORG 33628
Value

Binding Affinity

(Ki)

Progesterone

Receptor (PR)

Radioligand

Binding Assay
Low nM Not Available

Functional

Antagonism

(IC50)

Progesterone

Receptor (PR)

In Vitro

Transactivation

Assay

Low to mid nM Not Available

Partial Agonism

(EC50)

Progesterone

Receptor (PR)

In Vitro

Transactivation

Assay

Variable Not Available

Experimental Protocols
The pharmacological characterization of ORG 33628 would have involved a series of

standardized in vitro and in vivo assays to determine its activity at the progesterone receptor.

In Vitro Progesterone Receptor Transactivation Assay
This assay is crucial for determining the functional antagonist and potential partial agonist

activity of a compound. ORG 33628 was confirmed to act as a progesterone antagonist in a

PR-mediated transactivation test in Chinese Hamster Ovary (CHO) cells.

Objective: To quantify the ability of ORG 33628 to inhibit progesterone-induced gene

expression and to assess any intrinsic agonist activity.

Methodology:

Cell Line: Chinese Hamster Ovary (CHO) cells stably co-transfected with an expression

vector for the human progesterone receptor (hPR) and a reporter gene construct containing

a progesterone-responsive promoter linked to a quantifiable reporter enzyme (e.g., luciferase

or alkaline phosphatase).

Treatment:
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Antagonist Mode: Cells are treated with a fixed, sub-maximal concentration of

progesterone in the presence of increasing concentrations of ORG 33628.

Agonist Mode: Cells are treated with increasing concentrations of ORG 33628 alone.

Incubation: Cells are incubated for a sufficient period (typically 24-48 hours) to allow for gene

transcription and protein expression.

Measurement: The activity of the reporter enzyme is measured using a luminometer or

spectrophotometer.

Data Analysis:

IC50 Determination (Antagonist Mode): The concentration of ORG 33628 that produces

50% inhibition of the progesterone-induced response is calculated.

EC50 and Emax Determination (Agonist Mode): The concentration of ORG 33628 that

produces 50% of its maximal response (Emax) is calculated to determine its potency as a

partial agonist.
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Figure 2: Workflow for an In Vitro Progesterone Receptor Transactivation Assay.

In Vivo McPhail Test
This classic in vivo assay is used to assess the progestational (agonist) or anti-progestational

(antagonist) activity of a compound on the uterine endometrium of rabbits. ORG 33628
exhibited partial agonist activity in this test.

Objective: To determine the effect of ORG 33628 on the endometrial morphology in an

estrogen-primed rabbit model.

Methodology:
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Animal Model: Immature female rabbits.

Estrogen Priming: Animals are pre-treated with estrogen to induce endometrial proliferation.

Treatment:

Agonist Assessment: Animals are administered ORG 33628.

Antagonist Assessment: Animals are co-administered progesterone and ORG 33628.

Endpoint: After a set treatment period, the animals are euthanized, and their uteri are

collected. The degree of glandular proliferation and secretory transformation of the

endometrium is histologically assessed and scored (McPhail score).

Interpretation:

An increase in the McPhail score indicates progestational (agonist) activity.

Inhibition of the progesterone-induced increase in the McPhail score indicates anti-

progestational (antagonist) activity.

A submaximal increase in the McPhail score in the agonist assessment indicates partial

agonist activity.

Clinical Studies
The primary clinical investigation of ORG 33628 was focused on its use in combination with a

progestin-only contraceptive to improve bleeding patterns.

Clinical Trial NCT00413179
Title: A Study to Assess the Effect of Three Different Dosages of ORG 33628 in Combination

With ORG 2969 (Desogestrel) on Vaginal Bleeding Pattern, Ovarian Function, and

Endometrium in Healthy Female Volunteers.

Study Design: While the detailed results of this trial are not publicly available, the study design

provides insight into the clinical development of ORG 33628.
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Objective: To evaluate the efficacy and safety of different doses of ORG 33628 in

combination with desogestrel on vaginal bleeding, ovarian function, and the endometrium.

Methodology: A double-blind, randomized, controlled trial.

Interventions:

Group 1: ORG 33628 (low dose) + Desogestrel (75 µg)

Group 2: ORG 33628 (medium dose) + Desogestrel (75 µg)

Group 3: ORG 33628 (high dose) + Desogestrel (75 µg)

Control Group: Placebo + Desogestrel (75 µg)

Primary Outcome Measures: Incidence and pattern of vaginal bleeding.

Secondary Outcome Measures: Ovarian function (e.g., ovulation inhibition), endometrial

thickness and morphology.

The rationale for this trial was that the antagonistic effect of ORG 33628 on the endometrium

would counteract the progestin-induced endometrial changes that can lead to irregular

bleeding, while the progestin (desogestrel) would maintain contraceptive efficacy through

ovulation inhibition.
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To cite this document: BenchChem. [In-Depth Technical Guide: Pharmacological Profile of
ORG 33628]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677477#pharmacological-profile-of-org-33628]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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